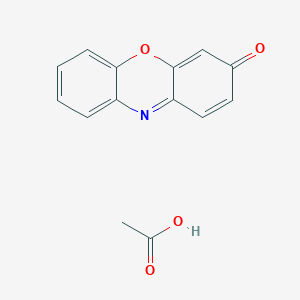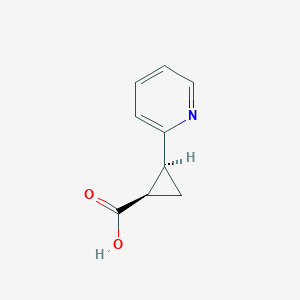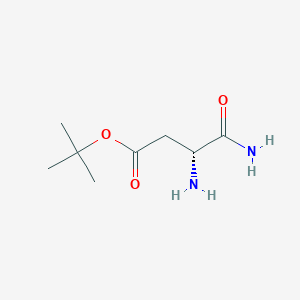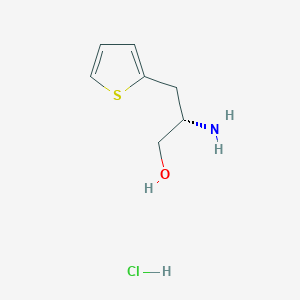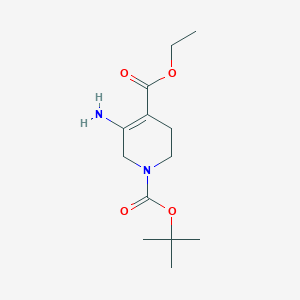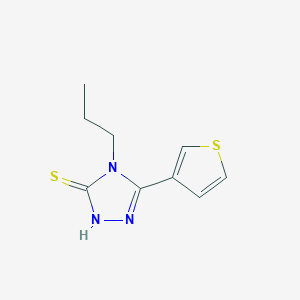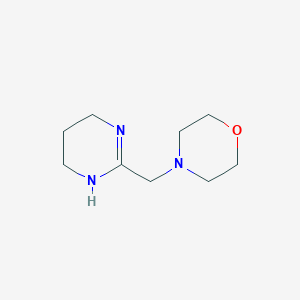
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is a chemical compound with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol This compound is notable for its unique structure, which includes both a morpholine ring and a tetrahydropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydropyrimidine precursor. One common method involves the use of a nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking a halogenated tetrahydropyrimidine compound under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the morpholine ring, while substitution reactions can introduce various functional groups onto the tetrahydropyrimidine moiety .
科学的研究の応用
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its effects .
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the tetrahydropyrimidine moiety.
Tetrahydropyrimidine derivatives: Compounds with similar tetrahydropyrimidine structures but different substituents.
Uniqueness
4-(1,4,5,6-Tetrahydropyrimidin-2-ylmethyl)morpholine is unique due to its combined morpholine and tetrahydropyrimidine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-(1,4,5,6-tetrahydropyrimidin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H17N3O/c1-2-10-9(11-3-1)8-12-4-6-13-7-5-12/h1-8H2,(H,10,11) |
InChIキー |
RANMRCPUDAIJPA-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


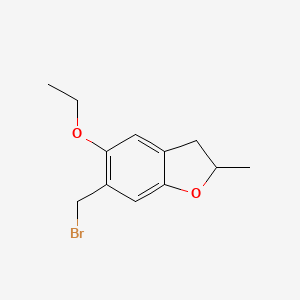
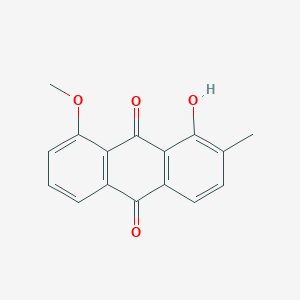
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
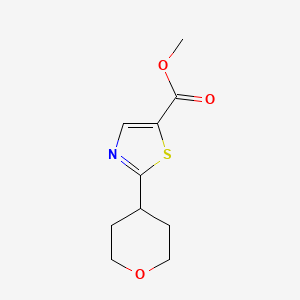
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)
![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
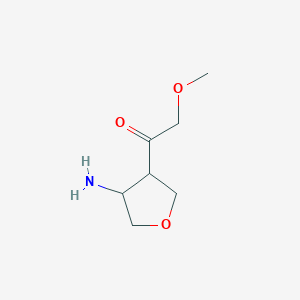
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
